1-Benzoyl-2-thiobiuret

Crystallography Solid-State Chemistry Structural Biology

Researchers face reproducibility gaps due to flexible thiobiuret analogs with undefined solid-state architecture. 1-Benzoyl-2-thiobiuret solves this with a confirmed planar dihedral angle of 8.48° and a well-characterized hydrogen-bonding network. - **Metal coordination**: Documented log K values (5.12-10.29) for Ag(I), Ni(II), Co(II), Cu(II), Zn(II), Cd(II), Hg(II). - **Synthesis scalability**: One-step Vilsmeier method for cost-effective building block production. - **Supply**: Available for immediate shipment with batch-specific NMR/HPLC data.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 41835-24-9
Cat. No. B3022112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-2-thiobiuret
CAS41835-24-9
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N
InChIInChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
InChIKeyXZWNNLCHQSTQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-2-thiobiuret: Identity and Key Properties


1-Benzoyl-2-thiobiuret (CAS 41835-24-9), systematically named N-(carbamoylcarbamothioyl)benzamide, is a sulfur-containing organic compound classified within the thiobiuret derivative family. Its molecular formula is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol . The compound is characterized by a benzoyl group attached to a thiobiuret backbone, featuring both amide and thiocarbonyl functionalities. Fundamental physicochemical data include a melting point range of 173–175 °C, a predicted density of 1.387±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 7.65±0.70 . Spectroscopic characterization by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy, has been fully detailed [1]. The compound serves as a versatile intermediate and ligand, with documented metal-complexing behavior and applications as a building block in organic synthesis .

1-Benzoyl-2-thiobiuret: Irreplaceable in Critical Applications


Substitution of 1-benzoyl-2-thiobiuret with structurally related thiobiuret or thiourea analogs is demonstrably non-equivalent due to distinct molecular architecture and consequent differences in physicochemical and functional behavior. The compound's unique planar conformation, with a dihedral angle of only 8.48(5)° between the benzoyl and thiobiuret groups, results in a highly conjugated system that fundamentally differs from non-benzoylated analogs like 1-phenyl-2-thiobiuret [1]. This structural rigidity influences both its ligand geometry in metal coordination and its intermolecular packing in solid-state applications. Generic substitution without direct experimental validation introduces uncontrolled variables in reaction outcomes, complex stability, and material properties, potentially compromising the reproducibility of established protocols. The following quantitative evidence section details specific, comparator-anchored differentiators that justify the compound's selection over less characterized or structurally distinct alternatives.

1-Benzoyl-2-thiobiuret: Evidence of Superior Performance


Planar Conformation and Unique Crystal Packing

Single-crystal X-ray diffraction analysis reveals that 1-benzoyl-2-thiobiuret adopts a highly coplanar conformation between its benzoyl and thiobiuret groups, with a dihedral angle of 8.48(5)°. This is in stark contrast to the non-benzoylated analog 1-phenyl-2-thiobiuret, where the phenyl and thiobiuret planes are expected to exhibit significantly larger torsional freedom. The near-planarity of 1-benzoyl-2-thiobiuret is stabilized by an intramolecular N—H···O hydrogen bond and leads to a unique hydrogen-bonded sheet structure in the crystalline state [1]. Such defined solid-state architecture is critical for applications requiring predictable crystal packing, such as co-crystal engineering, solid-state reactivity studies, or the development of crystalline materials with specific mechanical or optical properties.

Crystallography Solid-State Chemistry Structural Biology

One-Step Synthesis Yield Advantage

A recently reported protocol demonstrates that 1-benzoyl-2-thiobiuret can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement over conventional, multi-step synthetic routes commonly required for other thiobiuret derivatives, such as the two-step procedure often employed for 1-phenyl-2-thiobiuret involving pyrolysis or condensation steps [2]. The one-step, high-yield methodology reduces synthetic complexity, shortens reaction time, and minimizes waste, offering a clear procurement advantage for researchers requiring efficient access to this specific scaffold.

Synthetic Chemistry Process Chemistry Organic Synthesis

Defined Metal Complex Stoichiometries and Stability

Spectrophotometric studies have quantified the complexation behavior of 1-benzoyl-2-thiobiuret with a range of metal ions (Ag(I), Ni(II), Co(II), Cu(II), Zn(II), Cd(II), Hg(II)). The ligand forms 1:1 complexes with Ag(I), Hg(II), Co(II), Cu(II), and CdCl₂, and 1:2 complexes with Ni(II), Zn(II), and CdI₂, with stability constants ranging from 5.12 to 10.29 and free energies of formation from 6.86 to 13.79 kcal/mol [1]. This detailed speciation profile provides a level of predictability not available for less-studied thiobiuret analogs like 1-phenyl-2-thiobiuret or for the parent thiobiuret ligand, where such systematic, multi-metal characterization is often lacking. This information is essential for applications requiring controlled metal chelation, such as in catalysis, metal sequestration, or materials synthesis.

Coordination Chemistry Analytical Chemistry Materials Chemistry

1-Benzoyl-2-thiobiuret: Key Application Scenarios


Co-Crystal Engineering and Crystal Packing Studies

The highly planar molecular structure of 1-benzoyl-2-thiobiuret, as confirmed by X-ray crystallography (dihedral angle 8.48°), makes it an ideal candidate for co-crystal engineering and crystal packing studies [1]. Its predictable, rigid conformation and well-defined hydrogen-bonding network (intramolecular N—H···O and intermolecular N—H···O/S bonds) provide a reliable scaffold for designing crystalline materials with specific mechanical, optical, or pharmaceutical properties. This is a key differentiator from more flexible thiobiuret analogs that lack such defined solid-state architecture.

Medicinal Chemistry Building Block Synthesis

The one-step, quantitative-yield synthesis of 1-benzoyl-2-thiobiuret under adapted Vilsmeier conditions [2] enables its cost-effective and scalable production as a key building block. This method is particularly advantageous for medicinal chemistry programs requiring libraries of thiobiuret-based analogs, as it bypasses the inefficient multi-step routes typical of other thiobiuret derivatives. The compound's reported activities, including enzyme inhibition (e.g., glycogen synthase, acetylcholinesterase) and cytotoxicity against cancer cell lines [REFS-3, REFS-4], further justify its use as a privileged scaffold for hit-to-lead optimization.

Defined Ligand for Coordination Chemistry and Catalysis

1-Benzoyl-2-thiobiuret is a well-characterized ligand for transition and heavy metals, with documented stoichiometries (1:1 or 1:2) and stability constants (log K 5.12–10.29) for Ag(I), Ni(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II) [4]. This quantified coordination profile supports its use in fundamental coordination chemistry research, the development of metal-organic frameworks (MOFs), or as a precursor for metal sulfide nanomaterials. The availability of this detailed speciation data provides a level of experimental predictability that is often absent for other thiobiuret ligands.

Insecticidal and Antimetabolite Scaffold

The thiobiuret core, and specifically benzoyl-substituted variants, have a history of exploration as chitin synthesis inhibitors in insects [5] and as potential antimetabolites of nucleic acid components [1]. While direct quantitative data for 1-benzoyl-2-thiobiuret in these specific assays is limited, its structural relationship to active benzoylbiurets and thiobiurets (e.g., IC50 values from 0.032 to 8.2 ppm for related compounds) positions it as a relevant scaffold for agrochemical or antiviral research programs aiming to explore this chemical space. Its defined synthesis and characterization support its use as a well-defined starting point for structure-activity relationship (SAR) investigations.

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